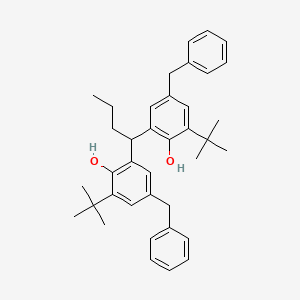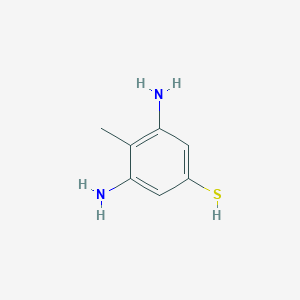![molecular formula C9H11NO3 B12527027 5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene CAS No. 675596-48-2](/img/structure/B12527027.png)
5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene is a chemical compound characterized by a nitro group and an allyloxy group attached to a cyclohexa-1,3-diene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene typically involves the nitration of 2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 5-amino-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene.
Reduction: The major product is 5-nitro-2-[(prop-2-en-1-yl)oxy]cyclohexane.
Substitution: The products depend on the nucleophile used, such as this compound derivatives.
Scientific Research Applications
5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The allyloxy group can also participate in binding interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(prop-1-en-2-yl)cyclohexa-1,3-diene
- 2-Methoxy-4-(prop-2-en-1-yl)phenol
Uniqueness
5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene is unique due to the presence of both a nitro group and an allyloxy group on a cyclohexa-1,3-diene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
675596-48-2 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-nitro-2-prop-2-enoxycyclohexa-1,3-diene |
InChI |
InChI=1S/C9H11NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-3,5-6,8H,1,4,7H2 |
InChI Key |
UXHTXXSQCPRDDU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CCC(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12526963.png)

![Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester](/img/structure/B12526974.png)
![3-[4-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12526975.png)
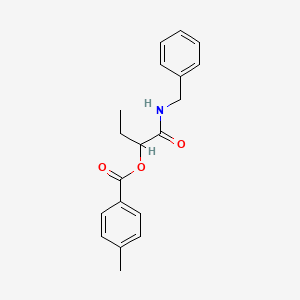
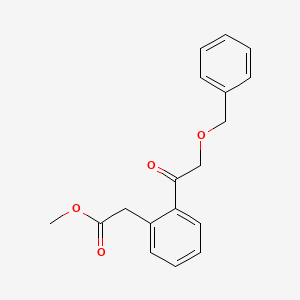
![Carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester](/img/structure/B12527001.png)
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12527003.png)
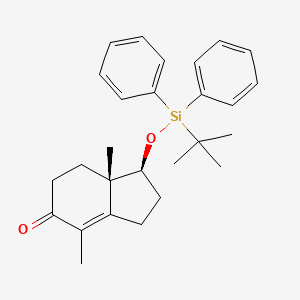
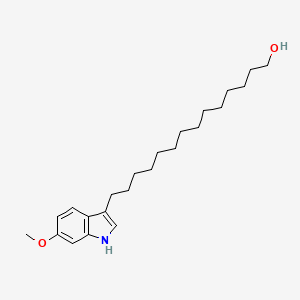
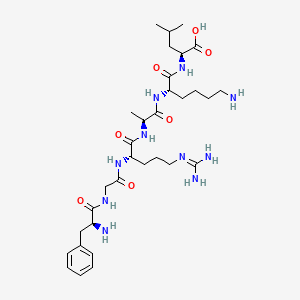
![acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol](/img/structure/B12527026.png)
